5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both a pyridine and an oxadiazole ring
Preparation Methods
The synthesis of 5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 3-bromopyridine-2-carboxylic acid with appropriate reagents to form the oxadiazole ring. One common method involves the use of hydrazine derivatives and carbonyl compounds under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under certain conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 5-(3-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid include other pyridine and oxadiazole derivatives. These compounds may have similar structures but differ in their functional groups or substituents. The uniqueness of this compound lies in its specific combination of a bromopyridine and an oxadiazole ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H4BrN3O3 |
---|---|
Molecular Weight |
270.04 g/mol |
IUPAC Name |
5-(3-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H4BrN3O3/c9-4-2-1-3-10-5(4)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14) |
InChI Key |
JCKLGFRSALRRBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NC(=NO2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.